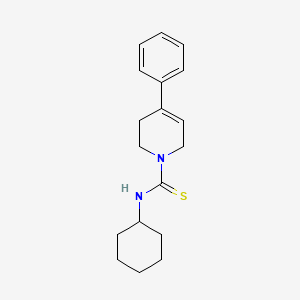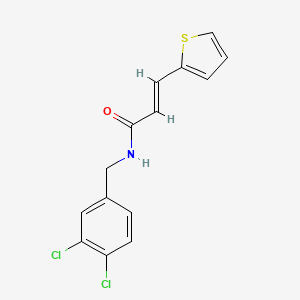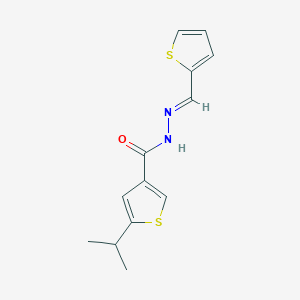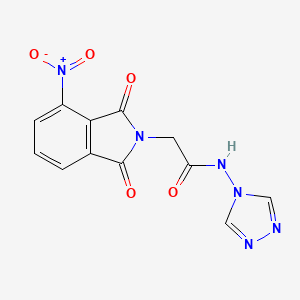
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as CPP, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. CPP belongs to the class of compounds known as thiosemicarbazones and has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties.
作用機序
The exact mechanism of action of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), in animal models of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have various biochemical and physiological effects. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Furthermore, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has several advantages for lab experiments. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is a small molecule that is easy to synthesize and purify. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide in lab experiments. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has poor solubility in water, which can make it difficult to use in cell culture experiments. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One potential direction is to further investigate the anti-cancer properties of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide and its potential use in combination with other anti-cancer drugs. Another potential direction is to investigate the use of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the exact mechanism of action of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide and to identify potential side effects and toxicity concerns. Overall, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
合成法
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized by reacting cyclohexyl isothiocyanate with 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxaldehyde in the presence of thiosemicarbazide. The reaction yields N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide as a yellow solid with a melting point of 206-208°C. The purity of N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be checked using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has shown promising results in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, N-cyclohexyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-cyclohexyl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1,3-4,7-8,11,17H,2,5-6,9-10,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYPUCLUVZKPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B5869589.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![5'-chloro-1'-(3-methylbutyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5869597.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)


![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)
![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)